N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through techniques like X-ray diffraction, revealing specific conformations and geometrical arrangements. For instance, studies have shown that certain rings in these compounds adopt specific conformations which could influence their reactivity and interaction with biological molecules (G. Ahumada et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of N-(1,3-Benzodioxol-5-yl)-2,2,2-trifluoroacetamide derivatives includes participation in various organic reactions, such as cycloaddition, N-alkylation, and ring-opening reactions, leading to the formation of diverse heterocyclic compounds. These reactions are facilitated by specific conditions or catalysts, including trifluoroacetic acid and phenyliodine bis(trifluoroacetate) for oxidative N-N bond formation (Zisheng Zheng et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be significantly influenced by their molecular structure. For example, the presence of trifluoroacetamide groups can affect their solubility in organic solvents, which is crucial for their application in synthesis and drug formulation.
Chemical Properties Analysis
Chemically, trifluoroacetamide derivatives exhibit a range of activities, including antimicrobial and cytotoxic properties. These activities are attributed to the molecular structure of the compounds, which can interact with biological targets. Studies have shown that these compounds possess good antifungal and moderate antibacterial activity, highlighting their potential as antimicrobial agents (C. Balachandran et al., 2015).
Scientific Research Applications
Synthesis and Structural Characterization
- The compound has been synthesized through innovative methods, demonstrating advantages such as short reaction times, high yields, and environmentally benign procedures. The structural details of the compound were confirmed using techniques like IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction, revealing specific conformational and planar features of the molecule (Wang et al., 2014).
- Additionally, the compound has been part of studies aiming at synthesizing novel derivatives with potential biological activities. These studies involve complex reactions that yield sulfonamide derivatives, showcasing the compound’s versatility in chemical synthesis (Aziz‐ur‐Rehman et al., 2015).
Antibacterial and Antifungal Applications
- Research has indicated that derivatives of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide exhibit moderate antibacterial and antifungal activities, suggesting its potential use in developing new antimicrobial agents. These activities were assessed through various bioassays, highlighting the compound’s role in the discovery of new therapeutic agents (Balachandran et al., 2015).
Antioxidant and Cytotoxic Properties
- Some studies have explored the compound's antioxidant and cytotoxic properties, revealing its capacity to exhibit significant antioxidant activity and cytotoxic effects against specific fungal strains. These findings open pathways for its use in pharmaceutical research, particularly in drug development for diseases where oxidative stress plays a crucial role (Balachandran et al., 2015).
Molecular Docking Studies
- Molecular docking studies have been conducted to explore the interaction of N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide derivatives with various enzymes, providing insights into its potential therapeutic applications. These studies suggest the compound’s derivatives could inhibit critical enzymes involved in bacterial and fungal infections, supporting their further evaluation for drug development (Balachandran et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO3/c10-9(11,12)8(14)13-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXFPFROGMJLED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357872 | |
Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
CAS RN |
85575-56-0 | |
Record name | N-(1,3-benzodioxol-5-yl)-2,2,2-trifluoroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.